molecular formula C10H9N3O2S B14909098 2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide

2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B14909098
M. Wt: 235.26 g/mol
InChI Key: USBYLSAVZQQSKC-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a hydroxyl group at position 2 and a methyl group at position 4 of the benzene ring, linked to a 1,3,4-thiadiazole moiety. This structure combines the pharmacophoric features of both benzamide and thiadiazole systems, which are widely recognized for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The hydroxyl and methyl substituents on the benzamide ring likely influence its electronic properties, solubility, and binding interactions with biological targets, making it a candidate for structure-activity relationship (SAR) studies compared to related analogs.

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C10H9N3O2S/c1-6-2-3-7(8(14)4-6)9(15)12-10-13-11-5-16-10/h2-5,14H,1H3,(H,12,13,15)

InChI Key

USBYLSAVZQQSKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NN=CS2)O

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Cyclocondensation of Thiosemicarbazide with Substituted Benzoic Acids

The most widely reported method involves the cyclocondensation of 2-hydroxy-4-methylbenzoic acid with thiosemicarbazide under acidic conditions.

Reaction Protocol
  • Reactants :

    • 2-Hydroxy-4-methylbenzoic acid (1 equiv)
    • Thiosemicarbazide (1.2 equiv)
    • Concentrated sulfuric acid (catalyst)
    • Ethanol (solvent)
  • Procedure :

    • The mixture is refluxed at 80–90°C for 4–6 hours.
    • Post-reaction, the solution is poured onto crushed ice to precipitate the product.
    • The crude solid is recrystallized from ethanol to yield 2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide .
  • Mechanism :

    • Step 1 : Formation of a thiosemicarbazide intermediate via nucleophilic attack of the thiosemicarbazide nitrogen on the carboxylic acid.
    • Step 2 : Cyclization under acidic conditions to form the 1,3,4-thiadiazole ring, accompanied by dehydration.
  • Yield Optimization :

    • Microwave irradiation (e.g., 300 W, 10 min) enhances reaction efficiency, achieving yields up to 85% compared to 60–70% under conventional heating.

Coupling of 2-Hydroxy-4-Methylbenzoyl Chloride with 2-Amino-1,3,4-Thiadiazole

An alternative route involves the acylation of 2-amino-1,3,4-thiadiazole with 2-hydroxy-4-methylbenzoyl chloride .

Synthesis of 2-Amino-1,3,4-Thiadiazole
  • Preparation :

    • Thiosemicarbazide is cyclized using phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE) to form the thiadiazole core.
  • Reaction with Benzoyl Chloride :

    • 2-Hydroxy-4-methylbenzoyl chloride (1 equiv) is added dropwise to a solution of 2-amino-1,3,4-thiadiazole (1 equiv) in dry dichloromethane.
    • The mixture is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours.
    • The product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Advantages and Limitations
  • Yield : 70–75% (lower than cyclocondensation due to intermediate isolation steps).
  • Purity : Higher due to controlled stoichiometry.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

A novel one-pot method eliminates intermediate isolation:

Procedure

  • Reactants :

    • 2-Hydroxy-4-methylbenzoic acid (1 equiv)
    • Thiosemicarbazide (1.1 equiv)
    • PPE (1.5 equiv)
    • Toluene (solvent)
  • Conditions :

    • Heated at 85°C for 3 hours.
    • Quenched with ice-water, filtered, and recrystallized from ethanol.
  • Key Features :

    • Yield : 82–88%
    • Reaction Time : 3 hours (vs. 6–8 hours for conventional methods).

Comparative Analysis of Methods

Method Yield Time Complexity Purity
Cyclocondensation (H₂SO₄) 60–70% 6–8 h Low Moderate
Microwave-Assisted 80–85% 10–30 min Moderate High
Coupling Route 70–75% 14–16 h High High
One-Pot (PPE) 82–88% 3 h Moderate High

Characterization and Validation

Spectroscopic Data

  • IR (KBr) :
    • 3270 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N thiadiazole).
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 2.35 (s, 3H, CH₃), δ 6.85–7.45 (m, 3H, aromatic), δ 10.2 (s, 1H, OH).
  • Mass Spectrometry :
    • m/z 249.1 [M+H]⁺.

Purity Assessment

  • HPLC (C18 column, MeOH/H₂O 70:30): Retention time = 6.2 min, purity >98%.

Industrial-Scale Considerations

  • Cost Efficiency : The one-pot PPE method reduces solvent use and energy consumption.
  • Safety : Microwave synthesis minimizes exposure to corrosive acids like H₂SO₄.

Chemical Reactions Analysis

2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, leading to the inhibition of cell proliferation. This property is particularly useful in the development of anticancer agents. Additionally, the compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (Cl, F) : Chloro and fluoro substituents enhance lipophilicity and membrane permeability, as seen in 3-chloro and 4-fluoro analogs, which show antimicrobial and anticancer activities .
  • Hydroxyl and Methoxy Groups : The 2-hydroxy group in the target compound may improve hydrogen-bonding interactions with enzyme active sites, similar to 2-methoxy derivatives that exhibit kinase inhibition .

Thiadiazole Modifications

Table 2: Thiadiazole Ring Functionalization

Compound Name Thiadiazole Substituents Synthetic Route Biological Target Reference
Target Compound None Cyclization of benzoylisothiocyanate Under investigation
N-(5-(2-Cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7d) 5-Acrylamido with thiophene Condensation with ethyl cyanoacetate Anticancer (pro-apoptotic)
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Thiazole (non-thiadiazole) Nucleophilic substitution Anti-inflammatory
KC159 (4-(5-((2,6-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzoic acid) 5-(2,6-Dichlorobenzylthio) Suzuki coupling PIEZO1 agonist

Key Observations :

  • Unsubstituted Thiadiazole : The target compound’s unmodified thiadiazole may limit its versatility compared to derivatives with functionalized side chains (e.g., KC159’s dichlorobenzylthio group enhances receptor binding ).
  • Heterocycle Replacement : Replacing thiadiazole with thiazole (as in ) reduces ring strain but alters electronic properties, impacting biological activity .

Anticancer Activity:

  • Compounds with cyanoacrylamido-thiadiazole substituents (e.g., 7d) exhibit pro-apoptotic effects via caspase-3 activation (IC50 = 8.2 µM in MCF-7 cells) .
  • The target compound’s hydroxyl and methyl groups may modulate apoptosis pathways differently, though direct data are lacking.

Enzyme Inhibition:

  • Sulfonamide-thiadiazole derivatives (e.g., 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide) inhibit carbonic anhydrase II (CA II) with IC50 = 0.09–0.58 µM .
  • The target compound’s hydroxyl group could compete with sulfonamide’s binding to CA II, suggesting lower potency unless compensatory interactions exist.

Biological Activity

Chemical Structure and Properties

2-Hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the benzamide class, characterized by the presence of a 1,3,4-thiadiazole ring. Its molecular formula is C10H9N3O2SC_{10}H_{9}N_{3}O_{2}S, with a molecular weight of 235.26 g/mol. The compound's synthesis typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with thiosemicarbazide, which leads to the formation of the thiadiazole structure under acidic or basic conditions and elevated temperatures.

PropertyValue
Molecular FormulaC10H9N3O2S
Molecular Weight235.26 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H9N3O2S/c1-6-...
Canonical SMILESCC1=CC(=C(C=C1)C(=O)NC2=NN=CS2)O

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity . Specifically, derivatives of this compound have shown effectiveness against various pathogens. For instance, studies have highlighted that certain derivatives demonstrate greater antimicrobial potency than standard treatments against bacteria like Pseudomonas aeruginosa and fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 24 to 42 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. Recent studies reveal that derivatives targeting epidermal growth factor receptor (EGFR) and HER-2 exhibit notable anti-proliferative effects on breast cancer cell lines (e.g., MCF-7 and SK-BR-3). The compounds showed selective inhibition of cancer cells while sparing healthy cells, indicating a promising therapeutic window .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as carbonic anhydrase and kinases involved in cell signaling pathways.
  • Disruption of DNA Replication : The thiadiazole ring can interfere with DNA replication processes, thereby inhibiting cell proliferation—an essential mechanism in cancer therapy.

Comparative Analysis

When compared with other similar compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide, this compound exhibits unique properties due to its specific substitution pattern on the benzamide backbone. This structural distinction contributes to its enhanced biological activities.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common bacterial strains. The results indicated that compounds bearing halogen substitutions displayed superior antibacterial activity against Gram-positive bacteria compared to their non-halogenated counterparts .

Case Study 2: Cancer Cell Inhibition

In another investigation focusing on breast cancer models, derivatives containing the thiadiazole structure were synthesized and tested for their ability to inhibit cell growth. The findings confirmed that these compounds significantly reduced cell viability in MCF-7 and SK-BR-3 cells while showing minimal effects on normal breast epithelial cells .

Q & A

Q. Table 1: Optimization of Synthesis Conditions

ParameterCondition 1Condition 2Optimal Outcome
SolventDry acetonitrileEthanolHigher yield in ethanol
CatalystTriethylamineDMAPTriethylamine reduces byproducts
Reaction Time4 hours8 hours6 hours balances yield/purity

Q. Table 2: Key Crystallographic Data

ParameterValue (Compound 7c)Value (Compound 9)
Space GroupP2₁/cP1̄
R-factor0.0420.056
Dihedral Angle (Thiadiazole-Benzamide)8.7°12.3°

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